N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a tetrazole ring, an indole ring, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide and triethyl orthoformate under acidic conditions.
Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions:
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the oxoacetamide group to an amine.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in diseases.
Materials Science: The tetrazole and indole rings provide unique electronic properties that can be exploited in the development of organic semiconductors or photovoltaic materials.
Biological Research: The compound can be used as a probe to study biochemical pathways involving tetrazole and indole derivatives.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors with high affinity due to its unique structure, which allows for multiple points of interaction.
Pathways Involved: The tetrazole ring can mimic carboxylic acids, allowing the compound to interfere with metabolic pathways that involve carboxylate-containing substrates.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring but differ in their substituents.
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole ring but have different functional groups attached.
Uniqueness
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the combination of the tetrazole and indole rings with an oxoacetamide group, providing a distinct set of chemical and biological properties that are not found in other compounds .
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-12-7-8-14(9-13(12)2)26-18(23-24-25-26)11-22-20(28)19(27)16-10-21-17-6-4-3-5-15(16)17/h3-10,21H,11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCIISHZZNDRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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